molecular formula C7H8BrN3S B058342 N-(3-bromophenyl)hydrazinecarbothioamide CAS No. 116567-17-0

N-(3-bromophenyl)hydrazinecarbothioamide

Cat. No.: B058342
CAS No.: 116567-17-0
M. Wt: 246.13 g/mol
InChI Key: MAPPIIPCKZAUDC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromophenyl)hydrazinecarbothioamide typically involves the reaction of 3-bromoaniline with thiocarbohydrazide under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories for scientific purposes. The process involves standard organic synthesis techniques, including purification steps such as recrystallization to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions: N-(3-bromophenyl)hydrazinecarbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(3-bromophenyl)hydrazinecarbothioamide is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)hydrazinecarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • N-(4-bromophenyl)hydrazinecarbothioamide
  • N-(2-bromophenyl)hydrazinecarbothioamide
  • N-(3-chlorophenyl)hydrazinecarbothioamide

Comparison: N-(3-bromophenyl)hydrazinecarbothioamide is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to its analogs with different halogen substitutions, it may exhibit distinct chemical and biological properties, making it valuable for specific research applications .

Properties

IUPAC Name

1-amino-3-(3-bromophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3S/c8-5-2-1-3-6(4-5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAPPIIPCKZAUDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427702
Record name N-(3-Bromophenyl)hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116567-17-0
Record name N-(3-Bromophenyl)hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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